MRK-016

描述

MRK-016 is a selective negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. This compound has garnered attention due to its nootropic properties and its potential to produce rapid, ketamine-like antidepressant effects in animal models of depression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MRK-016 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required purity standards for research and potential therapeutic applications .

化学反应分析

Key Synthetic Pathway

The synthesis of MRK-016 involves multi-step heterocyclic chemistry, focusing on constructing its pyrazolo[1,5-d] triazine core and functionalizing substituents.

Reaction Sequence

Critical Reaction Details :

-

Step 2 : The deprotected intermediate reacts with 5-chloromethyl-1-methyl-1H-1,2,4-triazole via nucleophilic substitution, forming the methoxy bridge critical for α5-subtype selectivity .

-

Step 3 : Cyclization reactions assemble the pyrazolo[1,5-d] triazine scaffold, though specific conditions (e.g., catalysts, solvents) are not disclosed in available literature .

Structural Modifications and SAR

This compound’s activity depends on:

-

Pyrazolotriazine core : Essential for binding to the benzodiazepine site of GABA<sub>A</sub> receptors .

-

Isoxazole substituent : The 5-methylisoxazol-3-yl group at position 7 enhances α5-subtype affinity (K<sub>i</sub> = 1.4 nM) .

-

Triazolemethoxy group : The 1-methyl-1H-1,2,4-triazol-5-ylmethoxy moiety at position 2 confers inverse agonist efficacy .

Comparative Efficacy :

| Parameter | This compound | α5IA (Reference) |

|---|---|---|

| α5-subtype inverse agonism | +++ | ++ |

| Hippocampal LTP increase | 2× | 1× |

| Plasma EC<sub>50</sub> (rat) | 15 ng/mL | 21 ng/mL |

| Data from |

Reaction Challenges and Optimization

-

Short half-life in preclinical species : this compound exhibits rapid clearance in rats, dogs, and monkeys (t<sub>1/2</sub> = 0.3–0.5 h) . Human trials showed prolonged half-life (~3.5 h), attributed to slower hepatic metabolism .

-

Synthetic yield : No explicit yield data is published, but the use of high-purity intermediates (≥98%) suggests optimized coupling and purification steps .

Mechanistic Insights

-

Receptor binding : this compound’s triazolymethoxy group interacts with hydrophobic pockets in the α5-subunit, displacing water molecules to stabilize the inverse agonist conformation .

-

Catalytic intermediates : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are implied in related analogs but not explicitly documented for this compound .

Analytical Characterization

科学研究应用

Cognitive Enhancement

MRK-016 has demonstrated significant cognitive-enhancing properties in various preclinical studies. Its selective action on the GABAA α5 receptor subtype is linked to improved memory and learning capabilities.

Key Findings:

- Morris Water Maze Test: In rats, this compound improved performance in hippocampal-dependent tasks, specifically in the delayed matching-to-position version of the Morris water maze, indicating enhanced spatial learning and memory consolidation .

- Long-Term Potentiation (LTP): Administration of this compound increased LTP in mouse hippocampal slices, suggesting its role in synaptic plasticity, which is crucial for learning and memory processes .

Antidepressant-Like Effects

Research has indicated that this compound may exhibit rapid antidepressant-like effects similar to those observed with ketamine but with fewer side effects.

Study Insights:

- Forced Swim Test (FST): In male mice, this compound produced an antidepressant-like response without impairing motor function or inducing anxiety-like behaviors .

- Mechanism: The antidepressant effects are hypothesized to arise from increased coherent neuronal activity via AMPA receptor (AMPAR) modulation, providing a potential therapeutic avenue for depression treatment .

Neuroprotection Against Cognitive Decline

This compound has shown promise in protecting against cognitive deficits induced by inflammatory processes associated with conditions like Alzheimer's disease.

Research Highlights:

- LPS-Induced Cognitive Impairment: In studies involving lipopolysaccharide (LPS) administration to induce cognitive deficits, this compound effectively restored learning and memory functions despite elevated levels of amyloid-beta (Aβ) in the hippocampus. This effect was linked to increased brain-derived neurotrophic factor (BDNF) expression, crucial for neuronal survival and function .

- Contextual Fear Conditioning: Post-training treatment with this compound helped recover behavioral expression of fear in LPS-treated animals, indicating its protective role against neuroinflammation-induced cognitive decline .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound reveals important insights into its potential clinical applications:

| Species | Half-Life | Maximal Tolerated Dose | Receptor Occupancy |

|---|---|---|---|

| Rat | 0.3 - 0.5 h | 5 mg | ~75% |

| Dog | 0.3 - 0.5 h | Not specified | Not specified |

| Rhesus Monkey | 0.3 - 0.5 h | Not specified | Not specified |

| Human | ~3.5 h | 0.5 mg | Variable |

This compound is well-tolerated in young males but shows variable tolerance in elderly subjects, which raises considerations for its clinical use .

作用机制

MRK-016 exerts its effects by selectively binding to the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. This binding results in negative allosteric modulation, which decreases the receptor’s activity. The compound’s mechanism of action involves modulation of inhibitory neurotransmission, leading to changes in synaptic plasticity and neuronal signaling pathways .

相似化合物的比较

Similar Compounds

L-655,708: Another selective negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit.

Ro4938581: A compound with similar selectivity and mechanism of action.

TPA023B: Known for its selective modulation of the gamma-aminobutyric acid type A receptor

Uniqueness of MRK-016

This compound stands out due to its high selectivity for the alpha 5 subunit of the gamma-aminobutyric acid type A receptor and its potential rapid antidepressant effects. Its unique binding properties and pharmacological profile make it a valuable tool for research and potential therapeutic applications .

生物活性

MRK-016 is a pyrazolo[1,5-d][1,2,4]triazine compound that acts as a selective negative allosteric modulator (NAM) of GABA receptors containing the α5 subunit. This compound has garnered attention for its potential therapeutic effects, particularly in the context of cognitive enhancement and antidepressant-like activity. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacodynamics, effects on cognition and mood, and safety profile.

Pharmacodynamics

This compound exhibits a high affinity for the benzodiazepine binding site of GABA receptors, with binding affinities ranging from 0.8 to 1.5 nM for various receptor subtypes (α1, α2, α3, and α5) . Notably, it demonstrates a significantly greater efficacy in inhibiting α5-containing receptors compared to other subtypes .

Key Findings:

- Receptor Occupancy : After oral dosing in rats, this compound achieved 50% receptor occupancy at a dose of 0.39 mg/kg .

- Cognitive Performance : In behavioral tests such as the Morris water maze, this compound enhanced cognitive performance without inducing anxiety or convulsions .

- Half-Life : The compound has a short half-life in animal models (0.3-0.5 hours) but exhibits a longer half-life in humans (approximately 3.5 hours) .

Antidepressant-Like Effects

Research indicates that this compound produces rapid antidepressant-like effects in various animal models. In the forced swim test (FST), a common model for assessing depression, this compound significantly reduced immobility time at both 1 and 24 hours post-administration .

Case Study: Chronic Restraint Stress Model

In a study using male C57BL/6J mice subjected to chronic restraint stress, this compound was administered at doses of 3 mg/kg. Results showed:

- Reduction in Immobility : Mice treated with this compound exhibited decreased immobility during the FST compared to controls .

- Anti-Anhedonic Effects : It also blocked anhedonia induced by chronic stress as measured by preference in the female urine sniffing test .

The mechanism by which this compound exerts its effects appears to involve modulation of synaptic plasticity and neurotransmitter systems:

- EEG Changes : Similar to ketamine, this compound induced a transient increase in EEG γ power, which is associated with enhanced cognitive function and mood improvement .

- Interaction with Glutamate Receptors : The antidepressant effects were blocked by AMPA receptor antagonists, indicating a potential interaction between GABAergic and glutamatergic systems .

Safety Profile

Clinical trials involving healthy volunteers reported that this compound did not produce significant side effects such as dizziness or anxiety . However, it was noted that elderly subjects had poor tolerance even at low doses (0.5 mg), which raises concerns about its use in older populations .

Summary of Research Findings

| Study | Dose | Key Findings |

|---|---|---|

| Atack et al., 2009 | 0.39 mg/kg | Achieved significant receptor occupancy; enhanced cognitive performance |

| Atack et al., 2017 | 3 mg/kg | Reduced immobility in FST; anti-anhedonic effects observed |

| Xiong et al., 2022 | Variable | Demonstrated rapid antidepressant-like action; reduced sucrose preference deficits |

属性

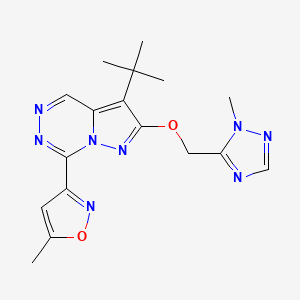

IUPAC Name |

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSYOGCIDRANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426080 | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342652-67-9, 783331-24-8 | |

| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MRK-016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRK-016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。